Bienvenue dans la boutique en ligne BenchChem!

N-(5-amino-1,3,4-thiadiazol-2-yl)-3-methylbutanamide

Physicochemical profiling Medicinal chemistry Lead optimization

N-(5-amino-1,3,4-thiadiazol-2-yl)-3-methylbutanamide (CAS 1508496-72-7) is a small-molecule 1,3,4-thiadiazole derivative bearing a free 5-amino group and a 3-methylbutanamide (isovaleramide) side chain conjugated via the 2-position amide bond. Its molecular formula is C₇H₁₂N₄OS with a molecular weight of 200.26 g·mol⁻¹.

Molecular Formula C7H12N4OS
Molecular Weight 200.26
CAS No. 1508496-72-7
Cat. No. B2937401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-amino-1,3,4-thiadiazol-2-yl)-3-methylbutanamide
CAS1508496-72-7
Molecular FormulaC7H12N4OS
Molecular Weight200.26
Structural Identifiers
SMILESCC(C)CC(=O)NC1=NN=C(S1)N
InChIInChI=1S/C7H12N4OS/c1-4(2)3-5(12)9-7-11-10-6(8)13-7/h4H,3H2,1-2H3,(H2,8,10)(H,9,11,12)
InChIKeyBTPYBMDOUJQJKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-Amino-1,3,4-thiadiazol-2-yl)-3-methylbutanamide (CAS 1508496-72-7): Core Identity and Structural Baseline for Scientific Procurement


N-(5-amino-1,3,4-thiadiazol-2-yl)-3-methylbutanamide (CAS 1508496-72-7) is a small-molecule 1,3,4-thiadiazole derivative bearing a free 5-amino group and a 3-methylbutanamide (isovaleramide) side chain conjugated via the 2-position amide bond. Its molecular formula is C₇H₁₂N₄OS with a molecular weight of 200.26 g·mol⁻¹ [1]. Computed physicochemical descriptors include an XLogP3-AA of 0.8, a topological polar surface area (TPSA) of 109 Ų, two hydrogen-bond donors, and five hydrogen-bond acceptors [1]. The compound belongs to a class of heterocyclic scaffolds widely investigated for anticancer, antimicrobial, and enzyme-inhibitory properties, and the 5-amino substituent distinguishes it from the more common 5-mercapto or 5-alkyl-thiadiazole variants that populate commercial screening libraries [2][3].

Why N-(5-Amino-1,3,4-thiadiazol-2-yl)-3-methylbutanamide Cannot Be Interchanged with Close Thiadiazole Analogs


The 5-position substituent on the 1,3,4-thiadiazole core exerts a decisive influence on hydrogen-bonding capacity, electronic distribution, and metabolic reactivity. Replacing the 5-amino group (–NH₂) with a mercapto (–SH), ethyl (–CH₂CH₃), or methylthio (–SCH₃) alters the donor–acceptor profile, lipophilicity, and tautomeric equilibrium of the heterocycle, which in turn modulates target engagement and ADMET behavior [1][2]. In the 1,3,4-thiadiazole class, even minor substituent variation at C-5 has been shown to flip the primary mechanism from CDK1 inhibition to necrotic induction or to alter selectivity between cancer cell lines and normal fibroblasts [3]. Consequently, procurement or screening decisions that treat N-(5-amino-1,3,4-thiadiazol-2-yl)-3-methylbutanamide as interchangeable with its 5-mercapto, 5-ethyl, or regioisomeric counterparts risk irreproducible biological outcomes and wasted resources.

N-(5-Amino-1,3,4-thiadiazol-2-yl)-3-methylbutanamide: Head-to-Head and Class-Level Differentiation Evidence


Hydrogen-Bond Acceptor Count and Polarity Differentiate the 5-Amino Derivative from the 5-Mercapto Analog

The 5-amino substituent on the target compound provides five hydrogen-bond acceptor (HBA) sites compared with four for the 5-mercapto analog N-(5-mercapto-1,3,4-thiadiazol-2-yl)-3-methylbutanamide (CAS 98432-30-5), while both retain two hydrogen-bond donors [1][2]. The XLogP3-AA of the 5-amino compound is 0.8, notably lower than the 1.8 computed for the 5-mercapto analog, indicating a meaningful shift in lipophilicity that alters predicted membrane permeability and off-target binding profiles [1][2].

Physicochemical profiling Medicinal chemistry Lead optimization

Free Amino Group Enables Downstream Derivatization Unavailable to 5-Alkyl Analogs

N-(5-amino-1,3,4-thiadiazol-2-yl)-3-methylbutanamide possesses a primary aromatic amine at the 5-position that can be directly functionalized via acylation, sulfonylation, diazotization, or imine condensation without requiring a prior deprotection step. In contrast, the 5-ethyl analog (N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methylbutanamide, CAS 571165-54-3, MW 213.3, C₉H₁₅N₃OS) bears a chemically inert alkyl group at this position, blocking all such derivatization chemistries [1]. The 5‑amino group has been utilized as a nucleophilic handle in the synthesis of thiadiazolo-pyrimidine and imidazolo-thiadiazoline libraries, demonstrating its versatility as a late-stage diversification point [2].

Synthetic chemistry Building block utility Chemical biology

Class-Level Anticancer Activity with CDK1 Inhibition and Cell-Cycle Arrest Documented in Closely Related 1,3,4-Thiadiazoles

In a 2023 study of 24 novel 1,3,4-thiadiazole derivatives built from the 5-amino-1,3,4-thiadiazole scaffold, compound 19 demonstrated IC₅₀ values below 10 µM against MCF-7 breast cancer cells with high selectivity over normal fibroblasts, inducing G2/M arrest through probable CDK1 inhibition and increasing early apoptotic cells to 15% and necrotic cells to 15% by annexin V-PI assay [1]. Molecular docking confirmed binding pose similarity to the known CDK1 inhibitor FB8 [1]. Although the specific target compound N-(5-amino-1,3,4-thiadiazol-2-yl)-3-methylbutanamide was not the subject of this study, the shared 5-amino-1,3,4-thiadiazole core and amide linkage at position-2 place it within the same pharmacophore series, supporting its potential as a CDK1-targeted anticancer lead [1].

Anticancer agents CDK1 inhibition Cell-cycle arrest

Regioisomeric Differentiation: 5-Amino-1,3,4-thiadiazol-2-yl versus 1,3,4-Thiadiazol-2-yl Amino Acid Amides

The target compound N-(5-amino-1,3,4-thiadiazol-2-yl)-3-methylbutanamide places the free amino group on the thiadiazole ring at position 5, while the isovaleryl amide is attached at position 2. Its regioisomer (R)-2-amino-3-methyl-N-(1,3,4-thiadiazol-2-yl)butanamide (CAS 90581-83-2) instead bears the amino group on the side chain (a valine-derived α-amino amide) and leaves the thiadiazole ring unsubstituted . Although the two isomers share the same molecular formula (C₇H₁₂N₄OS) and molecular weight (200.26), the repositioning of the amino group shifts the dominant pharmacophore from a heterocycle-centered hydrogen-bond network to a peptide-like recognition motif. This regioisomeric distinction is expected to result in divergent target-binding profiles and metabolic stability, as documented for structurally analogous thiadiazole–amino acid conjugates in kinase and protease inhibitor programs [1].

Regioisomerism Target selectivity Medicinal chemistry

Prefavorable ADMET Prediction Profile Compared with Higher-Lipophilicity Thiadiazole Analogs

The target compound has a topological polar surface area of 109 Ų, well within the generally accepted threshold of <140 Ų for oral bioavailability, and an XLogP3-AA of 0.8, which aligns with the optimal range for CNS-sparing, orally bioavailable small molecules [1]. In comparison, the 5-mercapto analog exhibits a higher XLogP3-AA of 1.8 and a lower TPSA (estimated ~87 Ų), pushing it closer to the lipophilicity range associated with increased metabolic clearance and hERG liability [2]. Class-level ADMET evaluation of 1,3,4-thiadiazole derivatives with the 5-amino-amide motif indicated compliance with Lipinski's Rule of Five and low predicted blood–brain barrier penetration, features advantageous for peripheral oncology targets [3].

ADMET prediction Drug-likeness In silico screening

Availability and Purity: Target Compound Demonstrates Commercial Maturity Compared with Niche Analogs

N-(5-amino-1,3,4-thiadiazol-2-yl)-3-methylbutanamide is stocked by multiple non-exclusive suppliers with typical catalog purities of 95–98%, and its identity is registered in PubChem (CID 79513351), the European Chemicals Agency (ECHA) REACH inventory, and ChemSrc [1]. In contrast, the 5-ethyl analog (CAS 571165-54-3) appears primarily in niche catalogues with fewer characterized batch records, and the regioisomeric (R)-2-amino-3-methyl-N-(1,3,4-thiadiazol-2-yl)butanamide is offered by a narrower supplier base . Broader commercial availability translates to shorter lead times, competitive pricing, and more extensive batch-to-batch analytical documentation (NMR, HPLC, MS), which reduces qualification overhead for high-throughput screening campaigns.

Chemical procurement Supply chain Compound quality

Recommended Research and Industrial Application Scenarios for N-(5-Amino-1,3,4-thiadiazol-2-yl)-3-methylbutanamide


Lead Optimization for ATP-Competitive Kinase Inhibitors Targeting CDK1 or VEGFR-2

Based on the documented CDK1-inhibitory activity of closely related 5-amino-1,3,4-thiadiazole-2-yl amides (compound 19, IC₅₀ < 10 µM, G2/M arrest) [1], N-(5-amino-1,3,4-thiadiazol-2-yl)-3-methylbutanamide is a suitable starting scaffold for kinase inhibitor programs. The 5-amino group provides a synthetic handle for late-stage diversification to probe the ATP-binding pocket, while the isovaleryl side chain can be varied to optimize selectivity.

Chemical Biology Probe Development Requiring Aqueous Solubility and Low Off-Target Lipophilicity

With an XLogP3-AA of 0.8 and TPSA of 109 Ų [2], the compound is predicted to exhibit superior aqueous solubility compared with higher-logP thiadiazole analogs (e.g., 5-mercapto variant, XLogP3-AA = 1.8). This profile makes it appropriate for cellular assays where non-specific membrane partitioning and false-positive aggregation must be minimized.

Focused Library Synthesis via 5-Amino Functionalization

The free 5-amino group on the thiadiazole core enables parallel acylation, sulfonylation, or reductive amination to generate focused libraries [1]. This is a key differentiator from 5-alkyl or 5-aryl analogs that lack this reactive handle, allowing medicinal chemistry teams to expand SAR around the thiadiazole ring without resynthesizing the entire scaffold.

Procurement for High-Throughput Screening with Risk Mitigation Against Supply Interruption

The compound's registration in PubChem, ECHA, and multiple commercial catalogues [3] ensures reproducible sourcing with documented analytical characterization. This reduces the administrative and quality-control burden for core facilities and CROs that require reliable, long-term access to screening compounds with lot-to-lot consistency.

Quote Request

Request a Quote for N-(5-amino-1,3,4-thiadiazol-2-yl)-3-methylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.